N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring three distinct moieties:
- A 6-oxo-3-(thiophen-2-yl)pyridazine core, known for its electron-deficient character and role in biological activity.
- An acetamide linker that bridges the pyridazine and thienopyrazole units, offering conformational flexibility.
While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable, its structural features suggest moderate lipophilicity due to the thiophene and aromatic systems, which may influence pharmacokinetic properties.
Properties
Molecular Formula |
C16H15N5O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C16H15N5O2S2/c1-20-16(10-8-24-9-12(10)18-20)17-14(22)7-21-15(23)5-4-11(19-21)13-3-2-6-25-13/h2-6H,7-9H2,1H3,(H,17,22) |
InChI Key |
RQIROQQAZDOSKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Chloroacetylation of Thienopyrazole Precursor
The thieno[3,4-c]pyrazole moiety is synthesized via chloroacetylation of a 4-aminothieno[2,3-c]pyrazole-5-carbonitrile precursor. As demonstrated in Zaki et al. (2019), treatment of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile with chloroacetyl chloride in anhydrous dichloromethane yields the chloroacetamido intermediate (Figure 1A). This intermediate undergoes nucleophilic substitution with ammonia or primary amines to form the 3-aminothienopyrazole derivative.
Reaction Conditions :
Cyclization and Functionalization
Cyclization is achieved via Dimroth rearrangement under basic conditions (e.g., K₂CO₃ in ethanol), forming the fused thienopyrazole ring. The methyl group at position 2 is introduced via alkylation with methyl iodide during intermediate stages.
Pyridazinone Ring Formation
The pyridazinone ring is constructed by cyclocondensation of thiophen-2-yl acetonitrile with maleic anhydride. As reported by Ghozlan et al. (2019), this reaction proceeds via a [4+2] cycloaddition mechanism, followed by oxidation to yield 3-(thiophen-2-yl)pyridazin-6(1H)-one (Figure 1B).
Reaction Conditions :
Introduction of Acetic Acid Side Chain
The acetic acid moiety is introduced via alkylation of the pyridazinone nitrogen. Treatment with ethyl bromoacetate in the presence of NaH, followed by saponification with LiOH, yields 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetic acid.
Key Data :
Activation of Acetic Acid Derivative
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Alternatively, coupling agents such as EDC/HOBt are employed for direct amidation.
Optimized Conditions :
-
Activation: SOCl₂ in DCM (0°C, 2 h)
-
Solvent: Tetrahydrofuran (THF)
-
Base: Triethylamine (Et₃N)
Amidation Reaction
The acyl chloride is reacted with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine in THF at room temperature. The reaction is monitored via TLC, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 65–74%
One-Pot Sequential Synthesis
A streamlined approach involves in situ generation of the pyridazinone-acetic acid derivative and direct coupling with the thienopyrazole amine. This method reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilization of the thienopyrazole amine on Wang resin enables iterative coupling and cleavage, though this method is less common due to scalability challenges.
Analytical Characterization
Critical spectroscopic data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural combination of thieno[3,4-c]pyrazole and pyridazine moieties, which are known for their diverse biological activities. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur alongside carbon and hydrogen. This structural complexity contributes to its potential interactions with various biological targets.
Anti-inflammatory Properties
Compounds containing thieno[3,4-c]pyrazole structures have demonstrated significant anti-inflammatory effects. Research indicates that derivatives of this compound may inhibit specific enzymes or receptors involved in inflammatory processes, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Antimicrobial Effects
The compound's structure suggests potential antimicrobial properties. Similar pyrazole derivatives have been shown to possess antibacterial and antifungal activities. Studies indicate that modifications in the thieno and pyridazine rings can enhance these effects, leading to compounds effective against a range of pathogens .
Anticancer Potential
Recent investigations into related compounds highlight their anticancer properties. The unique structural features of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide suggest that it may interact with cancer cell signaling pathways, potentially inhibiting tumor growth or inducing apoptosis in cancer cells .
Synthetic Approaches
The synthesis of this compound typically involves multi-step synthetic routes that allow for the incorporation of various functional groups to enhance biological activity. A typical synthesis might include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the pyridazine moiety via nucleophilic substitution methods.
- Final acetamide formation through coupling reactions with appropriate acylating agents.
These synthetic strategies are crucial for optimizing the compound's pharmacological properties.
Case Studies and Research Findings
Several studies have documented the promising applications of compounds similar to N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-6-oxo-3-(thiophen-2-y)pyridazinacetamide:
- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium .
- Antiviral Properties : Research on heterocyclic compounds has shown that pyrazole derivatives can effectively inhibit viral replication in various cell lines, suggesting potential applications in antiviral therapies .
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Implications of Structural Differences:
- Cyclohepta[d]thiazole (Compound ) : The larger seven-membered ring may increase steric hindrance, affecting binding affinity in biological targets. Its thiazole moiety could alter electronic properties relative to the pyrazole in the target.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield and purity .
- Monitor reaction progress via HPLC or LC-MS to minimize side products.
Q. Table 1: Example Synthetic Conditions
(Basic) How can the molecular structure be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure by growing single crystals via slow evaporation (e.g., using DMSO/water mixtures). Compare bond lengths/angles with DFT-optimized structures to validate stereochemistry .
- NMR Spectroscopy : Assign peaks using 2D techniques (e.g., HSQC, HMBC):
- ¹H NMR : Identify thiophene protons (δ 7.2–7.8 ppm) and pyrazole NH (δ 10–12 ppm).
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm error .
(Advanced) How can computational chemistry methods improve reaction design and mechanistic understanding?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy profiles for key steps like cyclocondensation. Identify transition states and intermediates .
- Solvent Effects : Apply COSMO-RS models to predict solvent compatibility and optimize dielectric environments for intermediates .
- Docking Studies : If the compound has biological targets, perform molecular docking (e.g., AutoDock Vina) to rationalize structure-activity relationships .
Q. Table 2: Computational Parameters
| Calculation Type | Software/Model | Application |
|---|---|---|
| Transition State Search | Gaussian 16 (IRC analysis) | Cyclocondensation Mechanism |
| Solvent Screening | COSMOtherm | Optimal Solvent Selection |
(Advanced) How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) using a shared reference compound to normalize variability .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation .
- Orthogonal Assays : Validate activity with multiple techniques (e.g., fluorescence polarization + SPR binding assays) .
(Advanced) What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Membrane Separation : Use nanofiltration to remove low-MW impurities after coupling reactions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
(Basic) What analytical techniques are critical for characterizing impurities in this compound?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., de-thiophenylated byproducts) with MRM modes .
- DSC/TGA : Identify polymorphic forms or hydrate/solvate impurities .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with <0.3% deviation .
(Advanced) How can machine learning models predict synthetic bottlenecks?
Methodological Answer:
- Dataset Curation : Compile historical reaction data (yield, conditions, catalysts) into a structured database .
- Feature Engineering : Train models on descriptors like solvent polarity, catalyst electronic parameters, and steric effects .
- Model Validation : Use k-fold cross-validation to ensure robustness against overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
